molecular formula C19H40N4O14S B1202924 Gentamicin B sulfate CAS No. 43169-50-2

Gentamicin B sulfate

Cat. No. B1202924
CAS RN: 43169-50-2
M. Wt: 580.6 g/mol
InChI Key: DSKCFEUMUAHNEE-UHFFFAOYSA-N
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Description

Gentamicin B sulfate is an aminoglycoside antibiotic used in the treatment of several gram-negative infections . It is effective against both gram-positive and gram-negative organisms but is particularly useful for the treatment of severe gram-negative infections . It is usually administered by parenteral routes, including systemic, topical, and ophthalmic formulations .


Synthesis Analysis

A reliable and accurate high-performance liquid chromatography (HPLC) procedure was established for the microanalysis of Gentamicin in pharmaceutical dosage forms, urine, and blood . The recovery of gentamicin from biological and pharmaceutical samples was more than 95-98% after spiking the drug .


Molecular Structure Analysis

Gentamicin C1a, one of the components of Gentamicin, binds in the major groove of the RNA. Rings I and II of gentamicin direct specific RNA-drug interactions . The structure leads to a general model for specific ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding .

Scientific Research Applications

  • Pharmaceutical Analysis and Formulation : Gentamicin sulfate is used as an active pharmaceutical ingredient in treating bacterial infections. A study developed and validated a method to determine gentamicin sulfate composition in a pharmaceutical cream using RP-HPLC and a Charged Aerosol Detector (Joseph & Rustum, 2010).

  • Extended Release in Medical Devices : Research has been conducted on biodegradable polymeric devices for controlled release of gentamicin sulfate, particularly in treating invasive bacterial infections such as osteomyelitis (Krasko et al., 2007).

  • Ophthalmic Applications : Gentamicin sulfate has been effective in treating eye infections, showing activity against common pathogens like staphylococci and Pseudomonas aeruginosa (Magnuson & Suie, 1967).

  • Intravesical Instillation : It's used in spinal-cord-injured patients for prophylaxis and treatment of bacilluria, with studies assessing its absorption risks and antimicrobial potency under various conditions (Wan et al., 1994).

  • Drug Delivery Systems : Gentamicin sulfate has been incorporated in bioactive glass/polymethylmethacrylate composites for use as drug delivery systems, offering high doses of the antibiotic during initial periods and then a slower, sustained release (Arcos, Ragel, & Vallet‐Regí, 2001).

  • Effects on Myometrium Contractility : Studies have been conducted to understand the effects of gentamicin sulfate on the contractility of myometrium in non-pregnant cows, which is significant for its use in veterinary medicine (Ocal, Yuksel, & Ayar, 2004).

  • Mutagenic Activities : Research on gentamicin sulfate has also explored its potential mutagenic activities, particularly in relation to the causative agent of plague, indicating its ability to induce genetic mutations (Kondrat’eva & Stepanov, 1977).

  • Otorrhea Treatment : Gentamicin sulfate has been used in treating otorrhea associated with acute and chronic ear conditions, demonstrating effectiveness against gentamicin-susceptible pathogens (Gydé, 1976).

properties

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKCFEUMUAHNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962941
Record name Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentamicin B sulfate

CAS RN

43169-50-2
Record name Betamicin sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Horvath - Toxicology, 1980 - Elsevier
Two tissue culture methods and 5 cell lines were compared in measuring the values of cytotoxicity 50 per cent (CT 50 ) and CT 0 of 40 different drugs and 25 diverse chemical …
Number of citations: 85 www.sciencedirect.com
ABA Kroese, A Das, AJ Hudspeth - Hearing research, 1989 - Elsevier
The action of aminoglycoside antibiotics on transduction by hair cells was investigated in isolated preparations of the bullfrog's sacculus. Bath application of aminoglycosides produced …
Number of citations: 289 www.sciencedirect.com
R Okachi, S TAKASAWA, T SATO, S SATO… - The Journal of …, 1977 - jstage.jst.go.jp
To separate the fortimicin components, 1 x 40 cm strips of Whatman No. 1 chromatography paper (W. & Balston, Ltd., England) were used. Samples were spotted approximately 5 cm …
Number of citations: 122 www.jstage.jst.go.jp
園明, 小柳出貴巳子, 小林洋四郎… - The Japanese Journal of …, 1986 - jstage.jst.go.jp
… 硫酸イセパマイシン [Isepamicin, 1-N-(S-3-Amino-2-hydroxypropionyl)-gentamicin B sulfate, 以下 HAPA-B と略す 1 は, 米国 Schering 社において合成された 1) Aminoglycoside 系抗生物質で…
Number of citations: 1 www.jstage.jst.go.jp
小柳出貴巳子, 園明, 小林洋四郎… - The Japanese Journal of …, 1986 - jstage.jst.go.jp
… B の 1-NH 2 に β-Amino-α-hydroxypro-pionic acid (HAPA) を結合させ得られたアミノ配糖体系抗生物質で, 化学名は 1-N-(S-3-Amino-2-hydroxypro-pionyl)-gentamicin B sulfate である. …
Number of citations: 1 www.jstage.jst.go.jp

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